Vinyl perfluoroheptanoate
Overview
Description
Vinyl perfluoroheptanoate is a fluorinated organic compound with the molecular formula C9H3F13O2. It is characterized by the presence of a vinyl group attached to a perfluorinated heptanoate moiety. This compound is known for its unique chemical properties, including high thermal stability, chemical resistance, and hydrophobicity, making it valuable in various industrial and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Vinyl perfluoroheptanoate can be synthesized through the esterification of perfluoroheptanoic acid with vinyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include heating the reactants under reflux to achieve a high yield of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques, such as continuous flow reactors, to optimize the reaction efficiency and yield. The use of high-purity starting materials and precise control of reaction parameters are crucial to ensure the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Vinyl perfluoroheptanoate undergoes various chemical reactions, including:
Addition Reactions: The vinyl group can participate in addition reactions with various electrophiles and nucleophiles.
Polymerization: The vinyl group can undergo polymerization to form polymers with unique properties.
Substitution Reactions: The perfluorinated moiety can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Addition Reactions: Common reagents include halogens, hydrogen halides, and other electrophiles. These reactions typically occur under mild conditions.
Polymerization: Initiators such as peroxides or azo compounds are used to initiate the polymerization process.
Substitution Reactions: Reagents such as alkali metals or organometallic compounds are used for substitution reactions.
Major Products Formed
Addition Reactions: The major products are typically haloalkanes or other addition products.
Polymerization: The major products are polymers with varying chain lengths and properties.
Substitution Reactions: The major products are substituted perfluoroheptanoate derivatives.
Scientific Research Applications
Vinyl perfluoroheptanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of fluorinated polymers with unique properties.
Biology: Employed in the development of biomaterials with enhanced biocompatibility and chemical resistance.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and compatibility with various drugs.
Industry: Utilized in the production of coatings, adhesives, and sealants with superior chemical resistance and durability
Mechanism of Action
The mechanism of action of vinyl perfluoroheptanoate is primarily related to its chemical structure. The vinyl group allows for various chemical modifications, while the perfluorinated moiety provides exceptional stability and resistance to degradation. These properties enable the compound to interact with various molecular targets and pathways, making it suitable for diverse applications .
Comparison with Similar Compounds
Similar Compounds
Perfluoroheptanoic acid: Similar in structure but lacks the vinyl group, making it less versatile in chemical reactions.
Perfluorooctanoic acid: Has a longer carbon chain, resulting in different physical and chemical properties.
Perfluorobutanesulfonic acid: Contains a sulfonic acid group instead of a carboxylic acid group, leading to different reactivity and applications
Uniqueness
Vinyl perfluoroheptanoate is unique due to the presence of both a vinyl group and a perfluorinated heptanoate moiety. This combination imparts the compound with a unique set of properties, including high reactivity, stability, and resistance to chemical and thermal degradation, making it valuable in various advanced applications .
Biological Activity
Vinyl perfluoroheptanoate (VPH) is a fluorinated organic compound characterized by its unique chemical structure, which includes a vinyl group attached to a perfluoroheptanoate moiety. This compound has garnered attention due to its potential biological activity and applications in various fields, including materials science, biology, and medicine. Understanding the biological activity of VPH is crucial for evaluating its safety and efficacy in industrial and biomedical applications.
This compound has the chemical formula C10H3F15O2. It is synthesized through several methods, including telomerization of perfluoroheptanoic acid with vinyl acetate, often utilizing radical initiators under controlled conditions. The strong carbon-fluorine bonds confer exceptional thermal and chemical stability, making it suitable for diverse applications.
The primary mechanism by which VPH exerts its biological effects is through the formation of stable fluorinated surfaces. The unique properties of VPH allow it to interact with lipid bilayers and proteins, potentially altering their functions. Its hydrophobic and oleophobic characteristics make it valuable in creating coatings that resist biofilm formation and enhance surface lubrication.
Biological Activity Overview
Research into the biological activity of VPH indicates several key areas of interest:
- Antimicrobial Properties : Studies have shown that VPH can significantly reduce biofilm formation on surfaces. For instance, a slippery self-lubricating polymer incorporating VPH demonstrated over 90% reduction in biofilm coverage after one week under dynamic flow conditions .
- Membrane Interaction : VPH's ability to interact with lipid membranes suggests potential applications in drug delivery systems. Its stability in forming emulsions can facilitate the transport of therapeutic agents across biological barriers.
- Toxicological Considerations : While VPH exhibits beneficial properties, concerns regarding the toxicity of per- and polyfluoroalkyl substances (PFAS) are prevalent. Research indicates that long-chain PFAS compounds, including those similar to VPH, can bioaccumulate and pose health risks such as developmental deficits and immunotoxicity .
Case Study 1: Antimicrobial Efficacy
A study evaluated the efficacy of VPH in reducing bacterial colonization on medical devices. The results indicated that surfaces treated with VPH showed a significant decrease in microbial adhesion compared to untreated controls. The study highlighted the potential for VPH-based coatings in preventing infections associated with indwelling medical devices.
Case Study 2: Drug Delivery Systems
Research explored the use of VPH in formulating drug delivery systems for hydrophobic drugs. The findings suggested that VPH could enhance the solubility and bioavailability of these drugs, making it a promising candidate for pharmaceutical applications.
Data Tables
Property | This compound |
---|---|
Chemical Formula | C10H3F15O2 |
Molecular Weight | 410.07 g/mol |
Synthesis Method | Telomerization |
Stability | High thermal & chemical stability |
Antimicrobial Activity | >90% reduction in biofilm formation |
Biological Effects | Observations |
---|---|
Biofilm Reduction | Significant on treated surfaces |
Membrane Interaction | Potential for drug delivery |
Toxicity | Concerns similar to PFAS |
Properties
IUPAC Name |
ethenyl 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3F13O2/c1-2-24-3(23)4(10,11)5(12,13)6(14,15)7(16,17)8(18,19)9(20,21)22/h2H,1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADYNCUBVNWLXQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=COC(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F13O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80895734 | |
Record name | Ethenyl perfluoroheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80895734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
240408-96-2 | |
Record name | Ethenyl perfluoroheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80895734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.